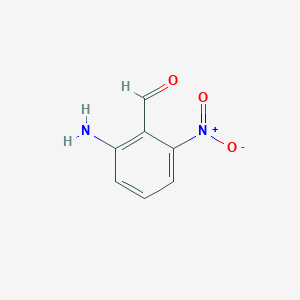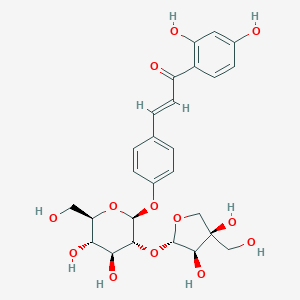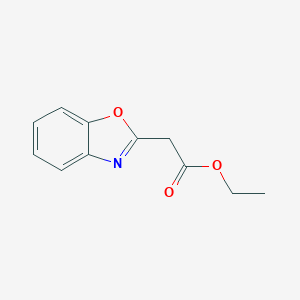
2-Benzoxazoleacetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazoleacetic acid, ethyl ester is an organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have garnered significant interest due to their extensive applications in medicinal, pharmaceutical, and industrial fields. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with an acetic acid ester group.
Mechanism of Action
Target of Action
Ethyl 2-(benzo[d]oxazol-2-yl)acetate, also known as 2-Benzoxazoleacetic acid, ethyl ester, is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives have been synthesized using different reaction conditions and catalysts . These synthetic methodologies might influence the interaction of the compound with its targets and any resulting changes.
Biochemical Pathways
Benzoxazole has been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized . These biochemical pathways might affect the downstream effects of the compound.
Result of Action
Benzoxazole derivatives have been associated with several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects
Cellular Effects
Benzoxazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Benzoxazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazoleacetic acid, ethyl ester typically involves the cyclization of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method includes the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as samarium triflate under mild conditions in an aqueous medium . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters to yield benzoxazole derivatives .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency. The use of green chemistry principles, including eco-friendly solvents and reaction conditions, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazoleacetic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Benzoxazoleacetic acid, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various benzoxazole derivatives, which are important in organic synthesis and catalysis.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share a similar bicyclic structure but contain a sulfur atom instead of oxygen.
Benzimidazole derivatives: These compounds have a nitrogen atom in place of the oxygen in the benzoxazole ring.
Uniqueness: 2-Benzoxazoleacetic acid, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzoxazole derivatives. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUNWNPBUTVGSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398487 |
Source


|
| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16105-44-5 |
Source


|
| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

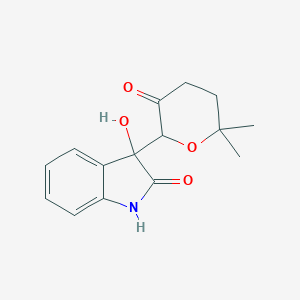


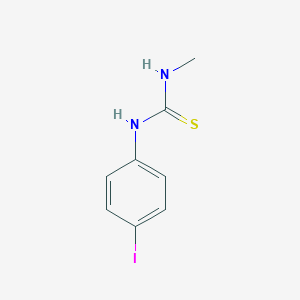

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
